molecular formula C25H17N5 B3394286 2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine CAS No. 107751-67-7

2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine

Cat. No.: B3394286
CAS No.: 107751-67-7
M. Wt: 387.4 g/mol
InChI Key: JQRRJABPIRDMDB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Oligopyridine Ligand Systems

The journey into the world of oligopyridine ligands began with the study of simpler, yet foundational, molecules. The first member of this series, 2,2'-bipyridine (B1663995) (bpy), a bidentate ligand, was instrumental in the early development of coordination chemistry. Following this, the synthesis of 2,2':6',2''-terpyridine (tpy) marked a significant advancement, introducing a tridentate chelating ligand that would become a cornerstone in the field. These earlier oligopyridines laid the groundwork for the design of more complex structures with a higher number of pyridine (B92270) units. The motivation for extending these systems was to create ligands with increased coordination numbers and more intricate three-dimensional structures, leading to novel photophysical, electrochemical, and catalytic properties in their metal complexes. The development of synthetic methodologies, such as cross-coupling reactions, has been pivotal in the evolution of this class of compounds, enabling the synthesis of increasingly complex and tailored oligopyridine architectures like 2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine.

Structural Framework and Nomenclature within the Tridentate Nitrogen Donor Ligand Family

This compound belongs to the family of tridentate nitrogen donor ligands, meaning it possesses three nitrogen atoms that can simultaneously bind to a central metal ion. Its structure is characterized by a central pyridine ring substituted at the 2- and 6-positions by 6-pyridin-2-ylpyridine units. This arrangement of five pyridine rings in a linear fashion is an extension of the terpyridine framework.

From a nomenclature perspective, the name "this compound" systematically describes its structure. The central pyridine ring is the parent structure. It is substituted at its 2 and 6 positions with identical groups, hence the "2,6-bis" prefix. Each of these substituent groups is a "6-pyridin-2-ylpyridin-2-yl" moiety, indicating a bipyridine unit where one pyridine is attached to the central ring at its 2-position, and this pyridine is, in turn, substituted at its 6-position by another pyridine ring at its 2-position.

Comparison of Related Ligand Frameworks

Ligand NameNumber of Pyridine RingsDenticityStructural Feature
2,2'-Bipyridine2BidentateTwo pyridine rings linked at the 2-positions.
2,2':6',2''-Terpyridine3TridentateThree pyridine rings in a linear arrangement.
This compound5TridentateA central pyridine with two bipyridyl units at the 2 and 6 positions.

This extended structure, when compared to the simpler terpyridine, offers a larger and more rigid coordination scaffold, which can influence the steric and electronic properties of the resulting metal complexes.

Fundamental Coordination Principles of Terpyridine and its Analogues

The coordination behavior of this compound is best understood by examining the principles established for its parent analogue, 2,2':6',2''-terpyridine. Terpyridine typically acts as a meridional tridentate ligand, binding to a metal ion in a pincer-like fashion. This coordination mode results in the formation of two five-membered chelate rings, which imparts significant stability to the resulting metal complex.

Upon coordination, the typically transoid conformation of the free ligand rearranges to a cis-cis conformation to accommodate the metal ion. This coordination leads to the formation of octahedral complexes of the type [M(tpy)₂]ⁿ⁺ with many transition metals, where two terpyridine ligands surround the metal center. The electronic properties of these complexes, such as their absorption and emission spectra, are dominated by metal-to-ligand charge transfer (MLCT) transitions.

The extended π-system of this compound, in comparison to terpyridine, is expected to influence the electronic properties of its metal complexes. The additional pyridine rings can participate in the delocalization of electrons, potentially leading to red-shifted absorption and emission bands and altered redox potentials. The larger size of this ligand can also introduce steric constraints that may affect the coordination geometry and the stability of the resulting complexes.

Scope and Significance of Academic Research on this compound

While direct and extensive research specifically on this compound is not as widespread as for its simpler analogue, terpyridine, the existing studies on closely related structures highlight its potential significance. The primary focus of research in this area is on the synthesis of novel supramolecular architectures and materials with interesting photophysical and electrochemical properties.

The synthesis of such extended oligopyridine ligands typically involves multi-step procedures, often utilizing palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling. These methods allow for the controlled construction of the complex pyridine-based framework.

Once synthesized, these ligands are used to create metal complexes with a variety of transition metals, including but not limited to ruthenium(II), iron(II), and zinc(II). The resulting complexes are then characterized using a range of spectroscopic and analytical techniques to understand their structural, photophysical, and electrochemical properties.

Illustrative Research Findings on a Structurally Similar Ligand: 2,6-di(pyridin-2-yl)pyridin-4-ol

To provide insight into the type of research conducted on such complex pyridine-based ligands, the following table summarizes findings for a related compound, 2,6-di(pyridin-2-yl)pyridin-4-ol, which shares the core tridentate pyridine structure.

PropertyObservationSignificance
Synthesis Synthesized through a multi-step process involving the reaction of 2,6-di(pyridin-2-yl)pyran-4-one with ammonia.Demonstrates a viable synthetic route to functionalized tridentate pyridine ligands.
Coordination Forms stable complexes with various metal ions, acting as a tridentate ligand.The core structure is a reliable building block for coordination chemistry.
Functionalization The hydroxyl group at the 4-position allows for further chemical modification. nih.govEnables the attachment of other functional groups to tailor the properties of the ligand and its complexes. nih.gov
Photophysical Properties Metal complexes exhibit luminescence, with the emission properties dependent on the metal ion and the molecular environment.Potential applications in sensing, imaging, and light-emitting devices.

The academic interest in this compound and its analogues lies in their potential to serve as building blocks for advanced materials. The ability to fine-tune the electronic and steric properties of these ligands through chemical modification opens up possibilities for creating metal complexes with tailored functions for applications in areas such as catalysis, solar energy conversion, and molecular electronics. The rigid and extended nature of these ligands makes them particularly suitable for the construction of well-defined and stable supramolecular assemblies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N5/c1-3-16-26-18(8-1)20-10-5-12-22(28-20)24-14-7-15-25(30-24)23-13-6-11-21(29-23)19-9-2-4-17-27-19/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRRJABPIRDMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)C4=CC=CC(=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503293
Record name 1~2~,2~2~:2~6~,3~2~:3~6~,4~2~:4~6~,5~2~-Quinquepyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107751-67-7
Record name 1~2~,2~2~:2~6~,3~2~:3~6~,4~2~:4~6~,5~2~-Quinquepyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Bis 6 Pyridin 2 Ylpyridin 2 Yl Pyridine and Its Derivatives

Classical Condensation Reactions

Classical condensation reactions remain a cornerstone for the construction of the core structure of 2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine. These methods typically involve the formation of the central pyridine (B92270) ring from acyclic precursors.

Kröhnke-Type Syntheses and Optimizations

The Kröhnke pyridine synthesis is a powerful and widely utilized method for preparing highly substituted pyridines. The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium (B1175870) acetate (B1210297). This methodology has been successfully adapted for the synthesis of various polypyridine systems, including terpyridines and their higher-order analogs.

The general mechanism of the Kröhnke synthesis begins with a Michael-type addition of the enolate of the pyridinium (B92312) salt to the α,β-unsaturated carbonyl compound. Subsequent cyclization with a nitrogen source, followed by dehydration and aromatization, yields the desired pyridine ring.

Optimizations of the Kröhnke-type synthesis for related structures, such as 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, have shed light on crucial reaction parameters. A study on this synthesis revealed that the molar ratio of reactants and the reaction temperature are critical for maximizing the yield of the intermediate, 1,5-bis(2'-pyridyl)pentane-1,3,5-trione. The optimal conditions were found to be a reaction temperature of 10°C and a specific molar ratio of the starting materials.

ReactantOptimal Molar Ratio
Ethyl Picolinate (B1231196)2
Acetone (B3395972)1.1
Sodium Hydride3

Table 1: Optimized Molar Ratios for the Synthesis of the Intermediate in a Kröhnke-Type Reaction.

Ring-Forming Steps and Nitrogen Source Investigations

The final ring-forming step in the Kröhnke synthesis is crucial for achieving high yields. The choice of the nitrogen source can significantly impact the efficiency of the cyclization and aromatization process. While ammonium acetate is the conventional choice, research has shown that other nitrogen donors can offer advantages.

In the synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, a systematic investigation of different nitrogen sources was conducted. The results indicated that ammonium formate (B1220265) was the optimal nitrogen source, leading to a total yield of 66%, a significant improvement over the 37% yield reported in previous literature. wikipedia.org

Nitrogen SourceYield (%)
Ammonium Formate66
Ammonium AcetateNot specified
Other sourcesNot specified

Table 2: Effect of Nitrogen Source on the Total Yield of a Kröhnke-Type Synthesis.

Cross-Coupling Strategies for Peripheral Diversification

To introduce a wide range of functional groups onto the peripheral pyridine rings of the this compound scaffold, modern cross-coupling reactions are indispensable tools. These methods allow for the precise installation of aryl, heteroaryl, and other substituents, enabling the fine-tuning of the ligand's electronic and steric properties. A common strategy involves the synthesis of a di- or tri-halogenated precursor, such as 2,6-bis(6'-bromo-2'-pyridyl)pyridine, which can then undergo various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. This reaction is particularly valuable for the peripheral functionalization of polypyridyl ligands due to its high functional group tolerance and generally mild reaction conditions.

For the diversification of a 2,6-bis(6'-bromo-2'-pyridyl)pyridine scaffold, various aryl and heteroaryl boronic acids can be employed to introduce substituents at the 6'-positions. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Aryl/Heteroaryl Boronic AcidCatalystLigandBaseYield (%)
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃>90
4-Methylphenylboronic acidPd(dppf)Cl₂-K₂CO₃85-95
3-Thienylboronic acidPd₂(dba)₃SPhosK₃PO₄80-90

Table 3: Representative Conditions for Suzuki-Miyaura Coupling on a Dihalo-Polypyridine Scaffold.

Alternative Cross-Coupling Approaches (Stille, Negishi)

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings, offer alternative routes for peripheral diversification, each with its own advantages and limitations.

The Stille coupling utilizes organotin reagents (organostannanes) as the nucleophilic partner. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds is a significant drawback.

The Negishi coupling employs organozinc reagents, which are highly reactive and often provide excellent yields under mild conditions. researchgate.netwikipedia.org The preparation of the organozinc reagent is a critical step in this process. Recent advances have led to the development of more stable and easily handleable solid 2-pyridylzinc reagents. nih.govorganic-chemistry.org

Coupling ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
StilleOrganostannaneAir and moisture stable reagentsToxicity of tin compounds
NegishiOrganozincHigh reactivity, mild conditionsSensitivity of organozinc reagents

Table 4: Comparison of Stille and Negishi Coupling for Peripheral Diversification.

Derivatization of the Central Pyridine Moiety

Modification of the central pyridine ring of the this compound scaffold, particularly at the 4'-position, is a common strategy to modulate the electronic properties and steric bulk of the resulting ligand. A variety of substituents can be introduced at this position, influencing the coordination chemistry and photophysical properties of the corresponding metal complexes.

One common approach involves the synthesis of a 4'-substituted 2,2':6',2''-terpyridine precursor, which can then be further elaborated. For instance, the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine introduces a sterically demanding and solubilizing group. rsc.org Another example is the preparation of bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate, which incorporates a diselenide unit via esterification at the 4'-position of a terpyridine alcohol derivative. mdpi.com

Furthermore, direct C-H functionalization methods are emerging as powerful tools for the late-stage modification of the central pyridine ring, avoiding the need for pre-functionalized starting materials.

Introduction of Hydroxyl, Alkyl, and Other Functional Groups

The functionalization of the pyridine core is a key strategy for modifying the properties of the resulting ligands. The introduction of hydroxyl (-OH) and alkyl (-R) groups, among other moieties, can significantly alter solubility, electronic characteristics, and coordination behavior.

One common precursor for introducing functional groups is 2,6-di(pyridin-2-yl)pyridin-4-ol (tpyOH), which can be synthesized and then further modified. For example, a diselenide unit has been introduced via a Steglich esterification reaction between 6,6′-(1,2-diselanediyl)dihexanoic acid and tpyOH, demonstrating a method to attach complex functional sidechains. mdpi.com

Direct alkylation of the pyridine ring is also a well-established method. The reaction of pyridine with an excess of an alkyl-lithium reagent can produce 2,6-dialkylpyridines in high yields. lookchem.com For the introduction of hydroxyl groups, biocatalytic processes offer a sustainable alternative to traditional multi-step organic syntheses. A one-pot process using recombinant microbial whole cells has been developed to prepare 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org

Beyond simple alkyl and hydroxyl groups, more complex heterocyclic systems can be attached to the 2,6-positions of the pyridine ring. The versatile compound pyridine-2,6-bis[ethyl 2-(N,N-dimethylamino)methylene-3-oxopropanoate] serves as a precursor for synthesizing various new pyrazole, isoxazole, and pyrimidine (B1678525) derivatives linked to the central pyridine core. researchgate.net

Table 1: Selected Methods for Functional Group Introduction on Pyridine Rings

Functional GroupPrecursorReagents/MethodResulting Compound Class
Diselenide Ester2,6-di(pyridin-2-yl)pyridin-4-ol (tpyOH)Steglich esterification with a diselenide-containing carboxylic acidFunctionalized terpyridine derivatives mdpi.com
AlkylPyridineExcess alkyl-lithium2,6-Dialkylpyridines lookchem.com
Hydroxymethyl2,6-LutidineWhole-cell biocatalysis2,6-Bis(hydroxymethyl)pyridine rsc.org
Heterocycles (Pyrazole, Isoxazole)Pyridine-2,6-bis[ethyl 2-(N,N-dimethylamino)methylene-3-oxopropanoate]Nitrogen binucleophilesPyridine-2,6-bis-heterocycles researchgate.net

Synthesis of Extended and Fused-Ring Systems

The development of ligands with extended or fused-ring systems is critical for creating specific coordination geometries and photophysical properties. These syntheses often involve annulation tactics or condensation reactions to build new rings onto the existing pyridine framework.

An efficient protocol for creating 5,6-fused 2-pyridone ring systems involves a tandem condensation of propiolamide (B17871) and cyclic β-ketomethyl esters in water. nih.govorganic-chemistry.org This sequence is followed by an acid or base-promoted intramolecular ring closure and decarboxylation to yield the fused bicyclic structure. nih.govorganic-chemistry.org This method has been used to prepare a library of fused 2-pyridones. nih.gov

Another approach to extended systems involves the condensation of tropone (B1200060) with a pyridinium salt. The compound 2,6-bis(1-azaazulen-2-yl)pyridine, an example of a pincer-type ligand with extended aromatic systems, was synthesized through the condensation of tropone and 2,6-bis(pyridinioacetyl)pyridinium salt in the presence of ammonium acetate. sciencepublishinggroup.comresearchgate.net Various polymethoxylated fused pyridine ring systems, such as pyrazolo[4,3-c]pyridines and pyrido[3,2-c]pyridines, have also been synthesized and studied. nih.govcapes.gov.br

Table 2: Methodologies for Extended and Fused-Ring Pyridine Systems

Target SystemMethodKey Reagents
5,6-Fused 2-PyridonesTandem condensation, cyclization, decarboxylationPropiolamide, cyclic β-ketomethyl esters nih.govorganic-chemistry.org
2,6-Bis(1-azaazulen-2-yl)pyridineCondensationTropone, 2,6-bis(pyridinioacetyl)pyridinium salt sciencepublishinggroup.comresearchgate.net
Polymethoxylated Fused PyridinesMulti-step synthesis3,5-bis(arylidene)-4-piperidones nih.govcapes.gov.br

Multi-Step Synthetic Sequences and Yield Optimization

In a Kröhnke-type reaction for the synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, a related terpyridine building block, reaction conditions were systematically optimized. journalirjpac.com The best results were achieved at a reaction temperature of 10°C, with a molar ratio of ethyl picolinate to acetone of 2:1.1 and ethyl picolinate to sodium hydride of 2:3. journalirjpac.com This optimization increased the total yield to 66%, a significant improvement over the 37% reported in previous literature. journalirjpac.com

For palladium-catalyzed cross-coupling reactions, such as those used to form C-C bonds between pyridine rings, the choice of catalyst and reaction time is critical. In one reported synthesis, monitoring the reaction by thin-layer chromatography (TLC) showed completion in just 2 hours, leading to the final product in an 84% yield after purification. The synthesis of a dinuclear ligand based on terpyridine featuring a diselenide unit was achieved in a two-step procedure involving the insertion of the diselenide moiety followed by an esterification, showcasing a sequential approach to building complex molecules. mdpi.com Improving the yield of 2,6-bis(1-azaazulen-2-yl)pyridine was achieved by the slow addition of an acetic acid solution of the pyridinium salt to the reaction mixture. sciencepublishinggroup.comresearchgate.net

Purification Methodologies and Techniques in Ligand Synthesis

The purity of a ligand is critical for its application, as impurities can interfere with coordination to metal centers and affect the material's properties. Consequently, robust purification techniques are an integral part of the synthetic process.

Column chromatography is one of the most common and effective methods for purifying pyridine-based ligands. Silica (B1680970) gel is frequently used as the stationary phase to separate the desired product from unreacted starting materials and byproducts. mdpi.com In some cases, neutral alumina (B75360) is employed for purification, particularly when dealing with compounds sensitive to the acidic nature of silica. mdpi.com

Recrystallization is another powerful technique for obtaining high-purity crystalline products. This method was used to purify a terpyridine derivative featuring a diselenide unit, which was recrystallized from ethyl acetate. mdpi.com For pyridine-phenolic ligands, which contain both acidic and basic sites, a facile acid/base extraction protocol can be employed. arkat-usa.org This process allows for the removal of significant impurities without resorting to gradient chromatography, with final yields of the purified compounds ranging from approximately 60% to 95%. arkat-usa.org

Table 3: Common Purification Techniques in Polypyridyl Ligand Synthesis

TechniqueDescriptionApplication ExampleReference
Column ChromatographySeparation based on differential adsorption on a stationary phase (e.g., silica gel, alumina).Purification of a terpyridine-diselenide compound and a terpy-PDI product. mdpi.com
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool, forming pure crystals.Final purification of a terpyridine-diselenide compound from ethyl acetate. mdpi.com
Acid/Base ExtractionUtilizes the amphoteric nature of ligands to move them between aqueous and organic phases, leaving neutral impurities behind.High-purity isolation of various pyridine-phenolic ligands. arkat-usa.org

Coordination Chemistry of 2,6 Bis 6 Pyridin 2 Ylpyridin 2 Yl Pyridine Ligands

Complexation with Transition Metals

The versatile coordination behavior of 2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine and its derivatives allows for the formation of a wide array of transition metal complexes with diverse geometries and electronic properties.

Iron (Fe) Complexes: Spin Crossover Phenomena and Electronic Structures

Iron(II) complexes incorporating ligands structurally related to this compound, such as 2,6-bis(pyrazol-1-yl)pyridine (bpp) and 2,6-bis(1H-imidazol-2-yl)pyridine, are renowned for exhibiting spin crossover (SCO) behavior. nih.govmdpi.comacs.org This phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli like temperature, light, or pressure. nih.govmdpi.com The ligand field strength is a critical factor in facilitating SCO. For instance, 2,6-bis(1H-pyrazol-1-yl)pyridine provides a moderate ligand field around the iron(II) center, making the energy difference between the LS and HS states small enough to be overcome by thermal energy. nih.gov

The electronic structure of these iron complexes is intrinsically linked to their spin state. In the low-spin state (¹A₁), the d-electrons are paired in the t₂g orbitals, while in the high-spin state (⁵T₂), the electrons are distributed among both t₂g and eg orbitals. mdpi.comnih.gov Spectroscopic techniques, in conjunction with computational methods like Density Functional Theory (DFT), are employed to elucidate the electronic structures and predict the spin-state switching characteristics of these complexes. nih.gov The electronic properties can be further tuned by modifying the ligand structure, which in turn influences the SCO properties. rsc.orgmdpi.com For example, the introduction of different substituents on the pyridine (B92270) or pyrazole rings can alter the ligand field strength and, consequently, the transition temperature of the spin crossover. nih.govacs.org

Table 1: Spin Crossover Characteristics of Selected Iron(II) Complexes with Related Ligands

Complex Composition Spin Transition Stimulus
[FeL₂]SO₄·0.5H₂O (L = 2,6-bis(1H-imidazol-2-yl)pyridine) ¹A₁ ↔ ⁵T₂ Temperature
[FeL₂]Br₂·H₂O (L = 2,6-bis(1H-imidazol-2-yl)pyridine) ¹A₁ ↔ ⁵T₂ Temperature
FeL₂₂ (L = 2,6-bis(1H-imidazol-2-yl)pyridine) ¹A₁ ↔ ⁵T₂ Temperature
[Fe((S)-L¹Ph)((R)-L²Ph)][ClO₄]₂ Thermal Spin-Crossover Temperature

Copper (Cu) Complexes: Coordination Modes and Geometry

Copper(II) complexes with pyridine-based ligands, including derivatives of this compound, exhibit a variety of coordination modes and geometries. The coordination geometry around the Cu(II) center is often distorted from ideal geometries due to factors like the Jahn-Teller effect and the steric constraints of the ligand. Common geometries include distorted square pyramidal and elongated octahedral. mdpi.comnih.gov

In some instances, dimeric structures are formed where two copper centers are bridged by chloride ligands. nih.gov In such a [Cu₂Cl₂(R-terpy)₂]²⁺ complex, each copper(II) ion is in a distorted square pyramidal environment. The base of the pyramid is formed by the three nitrogen atoms of the terpyridine-like ligand and one of the bridging chlorine atoms, with the second bridging chlorine atom occupying the axial position. nih.gov The flexibility of the ligand backbone allows it to accommodate different coordination preferences of the metal ion, leading to a range of structural possibilities. The specific coordination mode can also be influenced by the presence of different anions and solvent molecules in the crystal lattice.

Zinc (Zn) Complexes: Structural Analysis and Coordination Environments

Zinc(II) complexes with ligands analogous to this compound often display less regular coordination environments compared to their d⁸ nickel(II) counterparts. nih.gov This is attributed to the d¹⁰ electronic configuration of Zn(II), which does not confer any crystal field stabilization energy, allowing for more flexible and often distorted coordination geometries. nih.gov Consequently, Zn(II) can adopt coordination numbers ranging from four to six, with geometries that can be described as distorted octahedral or trigonal-bipyramidal to square-pyramidal. nih.govacademie-sciences.fr

For example, in a polymeric structure involving a pyrazine-2,3-dicarboxylato ligand, three distinct Zn(II) ions were observed with different coordination environments within the same chain. ias.ac.in In another case, a [Zn(II)(Tpy)(Pydc)·4H₂O] complex exhibited an octahedral geometry where the Zn(II) ion is coordinated to both a terpyridine and a pyridine-2,6-dicarboxylate ligand. academie-sciences.fr The flexibility of the coordination sphere of zinc(II) allows it to act as a node in the formation of one-, two-, or three-dimensional coordination polymers. nih.gov

Table 2: Coordination Geometries of Selected Zinc(II) Complexes

Complex Coordination Number Geometry
[Zn(C₇H₄NO₄)₂]·3H₂O 6 Pseudo-octahedral
[Zn(C₇H₂ClNO₄)]n 5 Trigonal-bipyramidal to square-pyramidal
[Zn(II)(Tpy)(Pydc)·4H₂O] 6 Octahedral

Platinum (Pt) Complexes: Design and Photoreactivity

Platinum(II) complexes featuring 2,6-di(pyrid-2-yl)pyrazine, a ligand with a similar NNN-tridentate coordination motif, have been designed to exhibit interesting photophysical properties, including thermochromism. nih.gov The square-planar geometry typical for Pt(II) complexes, combined with the planar nature of the aromatic ligand, facilitates intermolecular interactions such as Pt···Pt and π–π stacking. These interactions can lead to the formation of aggregates, which significantly influence the electronic absorption and emission properties of the complexes. nih.gov

The photoreactivity of these complexes is often dictated by the nature of their excited states. For instance, in platinum(II) compounds with anthracene- and pyrene-substituted 2,6-bis(thiazol-2-yl)pyridines, the lowest energy triplet state is an admixture of intraligand charge transfer (³ILCT) and ³(π–π*) aryl character. rsc.org The emission properties, whether fluorescence or phosphorescence, are highly dependent on the solvent and temperature, which can affect the stability of the aggregates and the nature of the excited states. nih.govrsc.org The design of these complexes often involves modifying the ancillary ligands to tune the energy of the metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions, thereby controlling their photophysical behavior. nih.gov

Cobalt (Co) and Nickel (Ni) Complexes: Electrocatalytic Applications

Complexes of cobalt and nickel with pyridine-containing ligands have emerged as promising electrocatalysts, particularly for the hydrogen evolution reaction (HER). researchgate.netscielo.org.mx The catalytic activity is centered on the metal ion, which can undergo redox changes to facilitate the reduction of protons to hydrogen gas. The ligand plays a crucial role in stabilizing the different oxidation states of the metal and in modulating the catalytic efficiency.

For example, a nickel(II) complex with 2,6-pyridinedicarboxylic acid, [Ni(HL)₂], has been shown to electrocatalyze hydrogen evolution from acetic acid. researchgate.net It is proposed that the carboxyl groups of the ligand play a critical role in the catalytic cycle. Similarly, Ni(II) complexes with other nitrogen and sulfur-containing ligands are being investigated for their electrochemical behavior as potential molecular catalysts for HER. scielo.org.mx The electrochemical reduction of the Ni(II) center to Ni(I) is a key step in the proposed catalytic mechanism. The design of more efficient catalysts involves tuning the electronic properties of the ligand to facilitate the desired redox processes at lower overpotentials. scielo.org.mx

Group 13 Metal Coordination Chemistry

The coordination chemistry of this compound and its analogues extends to Group 13 elements. For instance, the coordination of 2,6-bis(diazaboryl)pyridine with aluminum(III) and gallium(III) halides has been explored. researchgate.net This ligand acts as a tridentate pincer ligand, coordinating to the metal center through the central pyridine nitrogen and one nitrogen atom from each of the diazaboryl groups. This coordination can induce ionization of the metal halide, leading to the formation of cationic complexes such as [(dab2py)AlBr₂]⁺. researchgate.net The geometry around the Group 13 metal center in these complexes is influenced by the bite angle of the pincer ligand and the nature of the other coordinated species.

Coordination with Lanthanide and Other f-Block Metal Ions

The coordination of pytpy derivatives with lanthanide (Ln) ions has been explored, primarily for the development of materials with interesting magnetic and photoluminescent properties. Studies have often utilized the N-oxide derivative of the ligand, 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine N-oxide (pyterpyNO), to modulate its coordination behavior.

In one study, reactions between mononuclear rare-earth tris-β-diketonato complexes, such as RE(tta)₃dme (where RE = Y, La, Dy, Eu; Htta = 2-thenoylacetone), and pyterpyNO were investigated. The stoichiometry of the reaction was found to be a critical factor in determining the structure of the final product. acs.orgnih.gov

A 1:1 molar ratio of the lanthanide precursor to pyterpyNO resulted in the formation of dinuclear complexes with the general formula RE₂(tta)₆(pyterpyNO)₂ (for RE = Y, Dy, Eu) or a trinuclear complex La₂(tta)₆(pyterpyNO)₃. acs.orgnih.gov In the dinuclear structure, two pyterpyNO ligands bridge two metal centers through the oxygen atom of the N-oxide group in a hypodentate fashion, leaving the terpyridine units uncoordinated. acs.org

Increasing the metal-to-ligand ratio to 2:1 led to the isolation of symmetrical tetranuclear complexes, RE₄(tta)₁₂(pyterpyNO)₂. In this arrangement, two additional RE(tta)₃ fragments coordinate to the previously uncoordinated terpyridine moieties of the central dinuclear unit. nih.gov

These studies demonstrate that the pytpy scaffold can be used to assemble polynuclear lanthanide complexes in a controlled manner. Magnetic analysis of a dinuclear Dy(III) complex revealed antiferromagnetic interactions between the metal centers bridged by the N-oxide group. Furthermore, the Eu(III) complexes exhibited the bright red emission characteristic of the Eu³⁺ ion, indicating that the ligand effectively sensitizes the metal's luminescence. acs.orgnih.gov

Table 1: Products from Reaction of RE(tta)₃dme with pyterpyNO
Metal (RE)Metal:Ligand RatioProduct FormulaStructural Motif
Y, Dy, Eu1:1RE₂(tta)₆(pyterpyNO)₂Dinuclear
La1:1La₂(tta)₆(pyterpyNO)₃Dinuclear (with 3 bridging ligands)
Y, Dy, Eu2:1RE₄(tta)₁₂(pyterpyNO)₂Tetranuclear

Ligand Binding Modes and Geometries in Metal Complexes

The defining feature of this compound in coordination chemistry is the robust tridentate chelation of its central terpyridine unit to a metal center. In the vast majority of its complexes, the three nitrogen atoms of the tpy fragment bind to a single metal ion in a meridional fashion, forming two stable five-membered chelate rings. researchgate.nettandfonline.comrsc.org This binding mode typically results in an octahedral or distorted octahedral geometry around the metal when two such ligands are coordinated, as in [M(pytpy)₂]²⁺ (M = Fe, Ni, Ru), or when one ligand and three ancillary ligands are present. researchgate.net

A crucial aspect of this coordination is that the pendant 4-pyridyl group at the 4'-position remains uncoordinated by the same metal center. rsc.orgresearchgate.netresearchgate.net This steric and electronic separation makes the nitrogen lone pair of the pendant pyridyl group accessible for further coordination to a second metal center or for participation in non-covalent interactions, such as hydrogen bonding. tandfonline.comresearchgate.net This predictable binding behavior allows the [M(pytpy)] unit to be treated as a "metalloligand" or a building block for more complex structures.

For example, the complex [Ru(pytpy)₂]²⁺ can be reacted with electrophiles like bis[4-(bromomethyl)phenyl]methane. The N-alkylation reaction occurs at the pendant pyridyl groups of two separate [Ru(pytpy)₂]²⁺ units, leading to the formation of a large [2+2] metallamacrocycle. nih.gov In this case, the substituent (the alkylating agent) directly links two metalloligands, demonstrating a powerful strategy for constructing discrete supramolecular structures.

Similarly, reactions with simple electrophiles like acid (protons) or methylating agents can modify the electronic properties of the complex. researchgate.net Protonation or methylation of the pendant pyridyl nitrogen in [Fe(pyterpy)₂]²⁺ creates a more electron-withdrawing group, which perturbs the electronic structure of the complex, localizing the effect on the '4,4'-bipyridyl' fragment of the ligand. rsc.orgresearchgate.net This tunability of electronic properties through substitution is a key feature in the design of functional molecular materials.

The conformation of the pytpy ligand, particularly the relative orientation of its five pyridine rings, is critical to the structure of its metal complexes. While detailed conformational analysis of the free ligand is not extensively reported, its conformation upon complexation has been characterized through X-ray crystallography. In bis-chelated complexes like {M(pytpy)₂}²⁺, the ligand does not remain perfectly planar. Structural studies have shown that the bound ligand can exhibit significant "twist" and "bow" distortions. researchgate.net

The dihedral angle between the central and outer rings of the terpyridine unit, as well as the orientation of the pendant 4-pyridyl group, are subject to variation. These conformational changes are influenced by a combination of factors including the coordination geometry of the metal ion, steric interactions between the two ligands, and packing forces within the crystal lattice. researchgate.net In related systems, steric repulsion between a non-coordinated pyridine ring and other parts of the complex can lead to significant inclination of the rings relative to one another. acs.org This conformational flexibility is a key element in how pytpy-based complexes accommodate different anions, solvent molecules, and crystal packing arrangements.

Anion Coordination and Influence on Complex Structure

Anions play a significant role in the solid-state structures of complexes containing the pytpy ligand, acting either as coordinating ligands directly bound to the metal center or as structure-directing components through non-covalent interactions.

The identity of the anion can determine the dimensionality of the resulting coordination polymer. For instance, the reaction of pytpy with CuCl₂ can yield either monomeric [Cu(pytpy)Cl₂] complexes or a one-dimensional polymer, depending on crystallization conditions. rsc.org When Cu(NO₃)₂ is used, the nitrate anions coordinate to the copper center, and the pytpy ligand bridges the metal ions to form a coordination polymer. rsc.org

In other cases, anions influence the structure without direct coordination to the primary metal center. In the complex formed from pytpy and Cd(NO₃)₂, the pendant 4-pyridyl unit does not coordinate to another cadmium ion but instead engages in structurally important hydrogen bonding with a coordinated methanol molecule, which in turn interacts with the nitrate anions. tandfonline.com This illustrates a cooperative interplay between the ligand, anion, and solvent molecules in directing the final supramolecular architecture. Furthermore, in protonated pyridinium (B92312) salts of related terpyridine ligands, anions like Br⁻, Cl⁻, and ClO₄⁻ are crucial for stabilizing the crystal packing through a network of anion···π and anion···π⁺ interactions. researchgate.net

Table 2: Influence of Anions on Pytpy Complex Structures
Metal SaltAnionRole of AnionResulting StructureReference
CuCl₂Cl⁻Direct coordinationMonomer or 1D Polymer rsc.org
Cu(NO₃)₂NO₃⁻Direct coordination1D Polymer rsc.org
Cd(NO₃)₂NO₃⁻H-bonding network with solventDiscrete H-bonded assembly tandfonline.com

Heterometallic Complex Formation and Design Principles

The dual-functionality of the pytpy ligand, with its distinct tridentate chelating site and its single pyridyl donor site, makes it an exemplary component for the rational design of heterometallic complexes. The fundamental design principle involves first preparing a stable homoleptic complex, such as [M(pytpy)₂]²⁺ (M = Fe, Ru, Os), which serves as a metalloligand. The outward-facing, available nitrogen donors of the pendant pyridyl groups can then be used to coordinate to a second, different metal ion. rsc.orgnih.gov

This strategy has been successfully employed to create a variety of discrete and polymeric heterometallic systems.

Discrete Heterometallic Clusters: The reaction of the pre-formed [Fe(pytpy)₂]²⁺ complex with an excess of CuCl₂ leads to the formation of a complex multi-nuclear species, [{Cl₃Cu(µ-pytpy)Fe(µ-pytpy)}₂CuCl₂(OH₂)₂]⁴⁺, where the pytpy ligand bridges between iron and copper centers. rsc.org

Self-Assembled Supramolecular Squares: The metalloligands [M(pytpy)₂]²⁺ (M = Fe, Ru, Os) can be used as the linear "sides" in the self-assembly of molecular squares. When mixed with 90° corner pieces like BrRe(CO)₅ or [(dppf)Pd(H₂O)₂]²⁺, they form large, well-defined heterometallic square complexes of the type [M'₄(µ-[M(pytpy)₂])₄]ⁿ⁺. nih.gov

Heterometallic Coordination Polymers: Protonation of one of the pendant pyridyl groups in [Ru(pytpy)₂]²⁺ can create a cationic metalloligand, [Ru(pytpy)(Hpytpy)]³⁺. This species can then co-crystallize with a complex anion like [Fe(NCS)₆]³⁻ to form a hydrogen-bonded, one-dimensional heterometallic polymer. researchgate.net

These examples highlight the principle of using kinetically inert building blocks to control the assembly of complex heterometallic architectures with predictable geometries and functionalities.

Supramolecular Chemistry and Self Assembly of 2,6 Bis 6 Pyridin 2 Ylpyridin 2 Yl Pyridine Systems

Metal-Ion Induced Self-Assembly of Discrete and Polymeric Architectures

The multiple nitrogen donor sites within the 2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine scaffold are expected to be highly effective in coordinating with a variety of metal ions. This coordination is the fundamental driving force for the self-assembly of both discrete, molecule-like structures and extended, polymeric networks rsc.orgresearchgate.net. The geometry and coordination preferences of the chosen metal ion would play a critical role in determining the final architecture of the resulting assembly nih.gov.

Linear ligands containing multiple pyridine (B92270) or bipyridine units have a well-documented propensity to wrap around metal ions, leading to the spontaneous formation of helical structures, most notably double- or triple-stranded helicates. Given its extended, flexible, and multi-segmented pentapyridine nature, this compound would be an exceptional candidate for forming such complexes.

In the presence of metal ions with a tetrahedral or octahedral coordination preference, two or more strands of the ligand could coordinate in a helical fashion, creating a chiral supramolecular structure. The formation of a binuclear dicopper(II) double-stranded helicate from a related bis(pyridyl)dicarboxamide ligand showcases the potential for such spontaneous helical assembly researchgate.net. The specific pitch and diameter of the helix would be dictated by the size of the metal ion and the conformational flexibility of the ligand backbone.

Large, rigid, and multidentate N-heterocyclic ligands are quintessential building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) mdpi.comnih.gov. These materials consist of metal ions or clusters (nodes) linked together by organic ligands (linkers) to form one-, two-, or three-dimensional networks rsc.org.

The this compound ligand, with its five potential nitrogen coordination sites distributed across a linear scaffold, is ideally suited to act as a linker. Depending on the reaction conditions and the coordination geometry of the metal ion, it could bridge multiple metal centers to generate a variety of network topologies:

1D Chains: If the ligand coordinates to metal ions in a linear fashion, it could form simple one-dimensional chains mdpi.com.

2D Sheets: By linking these chains together with other metal nodes, two-dimensional layered structures or grids could be assembled nih.govresearchgate.net. Research on multitopic terpyridine ligands has shown their ability to form planar (4,4)-nets rsc.org.

3D Frameworks: The formation of more complex, three-dimensional frameworks is also highly plausible, potentially leading to materials with porous structures suitable for gas storage or catalysis rsc.org.

The synthesis of such materials often involves solvothermal methods, where heating the components in a sealed vessel promotes the formation of crystalline, ordered structures mdpi.comresearchgate.net.

Non-Covalent Interactions in Supramolecular Assemblies

While metal-coordination bonds are the primary interactions that direct self-assembly, weaker non-covalent forces are critical for stabilizing the resulting architectures and dictating their packing in the solid state.

Aromatic systems, such as the pyridine rings in this compound, are known to participate in strong π–π stacking interactions. These interactions, where the electron-rich π-systems of adjacent rings overlap, are a major force in the crystal engineering of aromatic compounds. In complexes of related terpyridine ligands, multiple face-to-face π-stacking of pyridine and other aromatic rings has been observed to significantly influence the final structure nih.gov.

For complexes of the title compound, extensive π–π stacking would be expected between the five pyridine rings of adjacent molecules. These interactions would likely occur in a parallel-displaced or antiparallel fashion to minimize electrostatic repulsion, with typical centroid-centroid distances ranging from 3.3 to 3.8 Å researchgate.net. Such stacking can lead to the formation of one-dimensional columns or two-dimensional sheets, which are then further organized into a three-dimensional crystal lattice rsc.orgresearchgate.net. In some silver(I) complexes, π-π interactions have been shown to link dimeric units into ladder-like or step-like 1D chains researchgate.net.

In the presence of protic solvents like water or alcohols, or certain counter-anions like perchlorate (B79767) or nitrate, extensive hydrogen bonding networks can form that link the supramolecular assemblies mdpi.comnih.gov. For instance, crystal structures of related compounds often reveal that water molecules or anions form bridges between complexes through C–H···O or C–H···anion interactions iucr.orgnih.govrsc.org. These networks add significant stability to the crystal lattice and can create complex three-dimensional frameworks from lower-dimensional coordination polymers mdpi.comiucr.org.

The formation of discrete, cage-like structures or porous MOFs from this compound could lead to applications in host-guest chemistry. If self-assembly with metal ions results in a three-dimensional structure with internal cavities or channels, these voids could potentially encapsulate smaller "guest" molecules mdpi.com.

The principles of molecular recognition would govern this process, where the size, shape, and chemical functionality of the host cavity determine which guests can be bound. For example, a large hexagonal prism assembled from pentatopic terpyridine ligands demonstrates the creation of a significant internal cavity capable of hosting other species nih.gov. The aromatic interior of such a cavity formed by the title ligand could show an affinity for other aromatic or nonpolar guest molecules.

Note on Data Tables: As no specific experimental research on this compound was identified, the generation of interactive data tables with research findings is not possible. Such tables would require published data on bond lengths, coordination geometries, or host-guest binding constants, which are currently unavailable for this specific compound.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information published on the chemical compound “this compound” to generate a detailed article focusing on its role in dynamic supramolecular systems, stimuli responsiveness, hierarchical self-assembly, and aggregate morphologies as per the requested outline.

Research in supramolecular chemistry often involves a wide array of related polypyridyl ligands, but specific studies detailing the supramolecular behavior of “this compound” are not presently available in the public domain. Consequently, it is not possible to provide the detailed research findings and data tables for the specified sections and subsections while adhering to the strict requirement of focusing solely on this particular compound.

Catalytic Applications of 2,6 Bis 6 Pyridin 2 Ylpyridin 2 Yl Pyridine Metal Complexes

Electrocatalysis: Hydrogen Evolution Reactions

The quest for clean and sustainable energy has propelled research into efficient catalysts for the hydrogen evolution reaction (HER). Metal complexes of ligands structurally related to 2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine have demonstrated significant promise in this area. For instance, nickel and cobalt complexes of the similar tridentate ligand 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile have been shown to be effective electrocatalysts for hydrogen production from water. rsc.org The cobalt complex, in particular, exhibited superior catalytic activity. rsc.org

These findings suggest that complexes of this compound with earth-abundant metals like nickel and cobalt could also serve as potent electrocatalysts for HER. The extended π-system of the ligand can facilitate electron transfer processes, which are crucial for the reduction of protons to molecular hydrogen. The multidentate nature of the ligand provides a stable coordination environment for the metal center, preventing catalyst degradation under the demanding conditions of electrocatalysis. Further research, potentially involving composites with materials like graphene, could enhance the catalytic performance of these complexes. rsc.org The exploration of such systems is a critical step towards the development of economically viable and environmentally benign hydrogen production technologies.

Photocatalysis and Photoreactivity

The rich photophysical properties of metal complexes derived from polypyridyl ligands, such as this compound, make them attractive candidates for photocatalytic applications. These complexes can absorb light and transition to excited states with altered redox potentials, enabling them to drive chemical reactions that are thermodynamically unfavorable in the ground state. While specific photocatalytic studies on metal complexes of this compound are not extensively documented, the behavior of related terpyridine complexes offers valuable insights.

For example, ruthenium and iridium complexes of functionalized terpyridines are well-known for their use as photosensitizers in light-driven reactions. isca.me These complexes can participate in photoinduced electron transfer processes, generating reactive intermediates that can engage in a variety of transformations. Given the structural similarities, it is plausible that metal complexes of this compound could be employed in similar photocatalytic systems, such as in the photoredox-mediated C-H arylation of heterocyclic compounds. rsc.org The extended conjugation of the ligand could potentially be tuned to optimize light absorption and excited-state properties for specific photocatalytic applications.

Organic Transformations Mediated by Complexes

Metal complexes of this compound and its analogs are effective catalysts for a range of organic transformations, particularly in the realm of C-C bond formation. The well-defined coordination sphere provided by the ligand allows for precise control over the reactivity of the metal center, leading to high selectivity in catalytic reactions.

Nickel complexes of the parent ligand, 2,6-di(pyridin-2-yl)pyridine, have been utilized in electrocatalytic C-C coupling reactions. Furthermore, mechanistic studies on nickel-terpyridine complexes in cross-coupling reactions provide a framework for understanding the potential catalytic cycles of related systems. mdpi.com These studies suggest that the ligand plays a crucial role in stabilizing the various oxidation states of the metal during the catalytic process, which often involves oxidative addition, transmetalation, and reductive elimination steps. The unique steric and electronic environment created by the this compound ligand could offer advantages in terms of catalyst stability and product selectivity in such transformations.

Oxidation Catalysis with Peroxides

The oxidation of organic substrates is a fundamental process in chemical synthesis, and the development of efficient and selective catalysts for these reactions is of great importance. Metal complexes of polydentate nitrogen ligands have shown considerable promise in this area, particularly in oxidations utilizing environmentally benign oxidants like hydrogen peroxide.

Studies on copper(II) complexes with functionalized 2,2':6',2''-terpyridines and 2,6-di(thiazol-2-yl)pyridine have demonstrated their catalytic activity in the oxidation of alkanes and alcohols with peroxides. nih.govrsc.org For instance, a copper(II) complex of a 2,6-di(thiazol-2-yl)pyridine derivative was found to be an active catalyst for the oxidation of cyclohexanol (B46403) and cyclohexanone, achieving a total yield of 23% with a turnover number of 210. nih.gov In the oxidation of secondary alcohols, yields of up to 98% were achieved. nih.gov These results suggest that copper complexes of this compound could also be effective catalysts for such oxidation reactions. The ligand would provide a robust framework for the copper center, allowing it to mediate the transfer of oxygen from the peroxide to the organic substrate.

Catalyst PrecursorSubstrateOxidantProduct(s)Yield (%)Turnover Number (TON)
Copper(II)-2,6-di(thiazol-2-yl)pyridine derivativeCyclohexaneH₂O₂ / TBHPCyclohexanol + Cyclohexanone23210
Copper(II)-2,6-di(thiazol-2-yl)pyridine derivativeSecondary AlcoholsH₂O₂ / TBHPKetonesup to 98630

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is crucial for the rational design of more efficient catalysts. For metal complexes of this compound, mechanistic insights can be inferred from studies on closely related systems. For example, in the context of C-C cross-coupling reactions catalyzed by nickel-terpyridine complexes, the catalytic cycle is believed to involve the in-situ formation of a low-valent nickel species. mdpi.com This active catalyst can then undergo oxidative addition with an organic halide, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. mdpi.com

In electrocatalytic hydrogen evolution, the mechanism likely involves the reduction of the metal center, followed by protonation to form a metal-hydride intermediate. Subsequent reduction and protonation steps, or a reaction between two metal-hydride species, would then lead to the liberation of dihydrogen. The specific pathway would depend on the nature of the metal and the reaction conditions. Computational studies on related nickel catalysts for HER have highlighted the importance of non-covalent interactions between the proton donor and the ligand in the catalytic mechanism.

Tuning Catalytic Activity through Ligand Modification and Metal Selection

The catalytic performance of metal complexes is highly dependent on the electronic and steric properties of the coordinating ligands, as well as the identity of the metal center. The this compound scaffold offers numerous opportunities for tuning these properties.

Ligand Modification: The introduction of electron-donating or electron-withdrawing substituents onto the pyridine (B92270) rings of the ligand can significantly alter the electronic environment of the metal center. For instance, studies on iron-pyridinophane complexes have shown a direct correlation between the electronic properties of the ligand, the redox potentials of the iron center, and the catalytic activity in C-C coupling reactions. x-mol.com Similarly, for Pd(II) complexes with substituted pyridine ligands, an increase in the basicity of the ligand has been correlated with higher yields in certain catalytic reactions. nih.gov

Metal Selection: The choice of the central metal ion is another critical parameter for tailoring catalytic activity. Different metals will exhibit distinct redox properties and coordination preferences, leading to varied catalytic behaviors. For example, in the context of electrocatalytic hydrogen evolution with a related terpyridine-like ligand, the cobalt complex was found to be more active than the nickel complex. rsc.org By systematically varying the metal center (e.g., from first-row transition metals like iron, cobalt, and nickel to second and third-row metals like ruthenium and iridium), the catalytic properties of the resulting complexes can be optimized for specific applications. The interplay between the ligand architecture and the intrinsic properties of the metal ion is key to the development of highly efficient and selective catalysts. tcu.edu

Advanced Spectroscopic and Structural Characterization of 2,6 Bis 6 Pyridin 2 Ylpyridin 2 Yl Pyridine and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine and its derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecular framework.

1D and 2D NMR Techniques for Structural Elucidation

The structural complexity of this compound, which contains multiple pyridine (B92270) rings, necessitates the use of advanced NMR techniques for complete signal assignment. While 1D ¹H and ¹³C NMR provide initial information on the chemical environment of the nuclei, significant signal overlap is common in the aromatic region of the ¹H NMR spectrum. To overcome this, a suite of 2D NMR experiments is employed.

For the structural elucidation of related complex polypyridyl ligands, such as dinuclear ligands based on terpyridine, a combination of ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments is crucial. mdpi.com

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is instrumental in tracing the connectivity of protons within each pyridine ring.

HSQC: The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C chemical shifts.

HMBC: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is vital for connecting the different pyridine rings and unambiguously assigning the quaternary carbon signals.

For instance, in the characterization of rhenium(I) complexes of 2,2′:6′,2″-terpyridine derivatives, the complete assignment of ¹H and ¹³C NMR spectra was successfully achieved using these two-dimensional techniques. rsc.org The bidentate coordination of the terpyridine ligand in these complexes leads to magnetically distinct environments for the protons on the peripheral pyridine rings, resulting in separate signals that can be resolved and assigned using 2D NMR. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Terpyridine-based Ligand *

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-3',5'8.65 (s)120.9
H-3,3''8.61 (d)124.3
H-4,4''7.85 (t)137.2
H-5,5''7.32 (t)121.5
H-6,6''8.70 (d)156.1
C-2,2''-155.9
C-4'-149.1

Note: Data presented is for a representative terpyridine ligand and is intended to be illustrative of the types of chemical shifts observed for such compounds. Actual values for this compound may vary.

Solution-State Conformation and Dynamic Studies

The conformation of polypyridyl ligands like this compound in solution can be flexible, with rotation possible around the inter-ring carbon-carbon single bonds. NMR spectroscopy is a powerful technique to study these conformational dynamics. Variable-temperature NMR studies can reveal information about the energy barriers to rotation and the preferred conformations at different temperatures.

In metal complexes, the coordination of the ligand to a metal center can significantly restrict this conformational freedom. For example, in rhenium tricarbonyl halide complexes where 2,2′:6′,2″-terpyridine acts as a bidentate ligand, the uncoordinated pyridine ring can rotate. At low temperatures, this rotation is restricted, and two preferred rotamers can be observed in solution. rsc.org

Furthermore, the binding of a metal ion can induce profound conformational changes in the ligand. Studies on bis-helicenic terpyridine systems have shown that upon binding to a Zn(II) ion, the molecular conformation is strongly modified. nih.gov This change in conformation upon metal complexation is a key feature of the chemistry of these ligands and can be readily followed by monitoring the changes in the ¹H NMR spectrum. The coordination of the ligand from a flexible, often trans,trans conformation in its free state to a more rigid cis,cis conformation in an octahedral metal complex leads to significant changes in the chemical shifts of the pyridine protons. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the bonding and functional groups present in this compound and its metal complexes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be characterized by a series of bands arising from the vibrations of the pyridine rings. The key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: The ring stretching vibrations of the pyridine moieties, which involve both C=C and C=N bonds, give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region. For pyridine itself, these bands are observed around 1583, 1572, 1482, and 1439 cm⁻¹.

Ring breathing modes: These vibrations, which involve the expansion and contraction of the entire pyridine ring, typically appear around 1000 cm⁻¹.

C-H in-plane and out-of-plane bending: These vibrations occur at lower frequencies, typically below 1300 cm⁻¹ for in-plane bending and below 900 cm⁻¹ for out-of-plane bending. The pattern of the out-of-plane C-H bending bands can often provide information about the substitution pattern of the aromatic ring.

Upon complexation with a metal ion, changes in the FT-IR spectrum can be observed. The coordination of the pyridine nitrogen atoms to the metal center can lead to shifts in the positions of the ring stretching and bending vibrations. These shifts are indicative of the electronic perturbations in the pyridine rings upon coordination. For instance, in metal complexes of 2,6-di(pyridin-2-yl)pyrazine, the vibrational modes of the ligand are observed to shift upon coordination to a platinum(II) center. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations may be strong in the Raman spectrum but weak or absent in the FT-IR spectrum, and vice versa. For molecules with a center of symmetry, the rule of mutual exclusion applies, where vibrations that are IR active are Raman inactive, and vice versa. While this compound itself does not possess a center of symmetry, the relative intensities of the vibrational bands in the IR and Raman spectra can still provide valuable structural information.

The Raman spectrum of this compound is also expected to be dominated by the vibrational modes of the pyridine rings. The ring stretching vibrations are typically strong in the Raman spectrum. For example, in a dinuclear terpyridine derivative, the C-C and C-N stretching vibrations are clearly observed in the Raman spectrum. mdpi.com Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can be used to selectively enhance the vibrations of the chromophoric part of the molecule. This technique has been effectively used to probe the ground and excited-state electronic structure of ruthenium complexes of 2,5-di(pyridin-2-yl)pyrazine.

Table 2: Representative Vibrational Frequencies for a Terpyridine-based Ligand *

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Aromatic C-H stretch~3050~3050
C=C / C=N ring stretch~1580, 1560, 1470, 1430~1580, 1560, 1470, 1430
Ring breathing~1000~1000
C-H out-of-plane bend~790Not typically strong

Note: Data is representative for a generic terpyridine ligand. Specific frequencies for this compound may differ.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis absorption spectroscopy is a key technique for investigating the electronic structure of this compound and its metal complexes. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths of these absorptions provide information about the energy gaps between these orbitals.

The UV-Vis spectrum of the free this compound ligand is expected to be dominated by intense absorption bands in the ultraviolet region, typically below 350 nm. These absorptions are assigned to spin-allowed π → π* intraligand transitions within the aromatic pyridine rings.

Upon coordination to a metal ion, new absorption bands often appear in the visible region of the spectrum. These new bands are typically of lower intensity than the intraligand bands and are assigned to metal-to-ligand charge transfer (MLCT) transitions. In an MLCT transition, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of the MLCT band is sensitive to the nature of the metal ion, its oxidation state, and the electronic properties of the ligand. For example, in platinum(II) complexes of 2,6-di(pyrid-2-yl)pyrazine, low-energy absorption bands in the 400-600 nm range are assigned as MLCT transitions. researchgate.net

The electronic absorption spectra of rhenium(I) carbonyl complexes with 2,2′:6′,2″-terpyridine and 2,6-bis(pyrazin-2-yl)pyridine ligands also show intense bands below 350 nm due to π → π* transitions and moderate absorption in the 350–480 nm range attributed to charge-transfer transitions. rsc.org The energy of these charge-transfer bands can be tuned by modifying the ligand structure. For instance, introducing more electron-withdrawing groups on the ligand can lower the energy of the π* orbitals, leading to a red-shift (bathochromic shift) of the MLCT absorption band. rsc.org Conversely, electron-donating groups would be expected to cause a blue-shift (hypsochromic shift).

Table 3: Typical Electronic Transitions in Polypyridyl Complexes

Transition TypeWavelength Range (nm)Description
Intraligand (IL)< 350π → π* transition within the polypyridyl ligand.
Metal-to-Ligand Charge Transfer (MLCT)350 - 600Transition of an electron from a metal d-orbital to a ligand π*-orbital.

The study of the electronic transitions through UV-Vis spectroscopy is crucial for understanding the photophysical and photochemical properties of these compounds, which is important for their potential applications in areas such as light-emitting devices and photocatalysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of this compound and its metal complexes.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining detailed structural information. The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. For ligands such as this compound and its derivatives, SC-XRD reveals the molecule's conformation, which is often influenced by the steric and electronic effects of its constituent pyridine rings.

The crystallographic data obtained from SC-XRD experiments include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of all atoms in the asymmetric unit. This information is crucial for a complete structural description of the compound.

Table 1: Representative Crystallographic Data for a Related Pyridine-Based Compound

ParameterValue
Chemical formulaC₁₅H₁₇NO₂·H₂O
Formula weight261.31
Crystal systemOrthorhombic
Space groupFdd2
a (Å)31.9834 (14)
b (Å)27.7358 (13)
c (Å)6.6610 (4)
V (ų)5908.9 (5)
Z16
Calculated density (Mg m⁻³)1.175

Data for 2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine monohydrate, a related pyridine derivative, is presented for illustrative purposes. researchgate.net

A detailed analysis of the geometric parameters obtained from SC-XRD is fundamental for understanding the bonding and stereochemistry of this compound and its complexes.

Bond Distances: The distances between bonded atoms provide insight into the nature of the chemical bonds. For example, the carbon-carbon and carbon-nitrogen bond lengths within the pyridine rings can confirm their aromatic character. In metal complexes, the metal-nitrogen bond distances are particularly important as they reflect the strength of the coordination bond. Shorter metal-ligand bond distances generally indicate stronger interactions.

Bond Angles: The angles between adjacent bonds determine the local geometry around an atom. In the pyridine rings of the ligand, the C-N-C and C-C-C angles are typically close to 120°, consistent with sp² hybridization. In metal complexes, the N-Metal-N "bite" angles of the chelating ligand are indicative of the strain within the chelate rings.

Table 2: Selected Bond Distances and Angles for a Related Pyridine Derivative

Bond/AngleValue
C≡C (Å)1.191 (2) - 1.199 (2)
Cipso—C≡C (°)176.0 (2) - 176.4 (2)
C≡C–C(OH) (°)174.6 (2) - 178.5 (2)

Data for 2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine, illustrating typical bond parameters. researchgate.net

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties of the solid, such as melting point and solubility.

For this compound and its complexes, common intermolecular interactions include:

Hydrogen Bonding: If the ligand or co-ligands contain hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., N, O), hydrogen bonds can form, often leading to the formation of well-defined supramolecular architectures such as chains, sheets, or three-dimensional networks. researchgate.netnih.gov

π–π Stacking Interactions: The aromatic pyridine rings can engage in π–π stacking interactions, where the electron-rich π systems of adjacent molecules are in close proximity. These interactions are important in stabilizing the crystal structure.

The analysis of these interactions provides valuable insights into the supramolecular chemistry of these compounds.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. This information is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

The technique typically involves the combustion of a small, precisely weighed amount of the sample in an excess of oxygen. The resulting combustion products (e.g., CO₂, H₂O, N₂) are then separated and quantified. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.

The experimentally determined elemental composition is then compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the proposed formula.

Table 3: Representative Elemental Analysis Data for a Metal Complex of a Related Ligand

ElementCalculated (%)Found (%)
C48.6749.78
H2.742.89
N13.7913.58

Data for [Fe(LOH)2][FeCl4]•5AcN, where LOH is a derivative of 2,6-bis(pyrazol-3-yl)pyridine. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and can also provide information about its structure and purity. For large and non-volatile molecules like this compound and its metal complexes, "soft" ionization techniques are employed to generate gas-phase ions with minimal fragmentation.

Commonly used mass spectrometry techniques for the characterization of these compounds include:

Electrospray Ionization (ESI-MS): In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. ESI is particularly well-suited for the analysis of polar and ionic compounds, including metal complexes.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): In MALDI, the analyte is co-crystallized with a large excess of a matrix compound that absorbs laser energy. A pulsed laser is then used to irradiate the sample, causing the desorption and ionization of both the matrix and the analyte. MALDI is especially useful for the analysis of high molecular weight compounds and can be used to study the stability of metal complexes by varying the laser intensity.

The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The peak corresponding to the molecular ion (or a pseudomolecular ion, such as [M+H]⁺) allows for the direct determination of the molecular weight of the compound.

Theoretical and Computational Investigations of 2,6 Bis 6 Pyridin 2 Ylpyridin 2 Yl Pyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and optimized geometry of molecules. For 2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine, DFT calculations can elucidate the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict its three-dimensional shape.

The HOMO-LUMO gap, calculated from the energies of these frontier orbitals, is a key indicator of the molecule's chemical reactivity and electronic properties. A smaller gap generally suggests that the molecule is more easily excitable and potentially more reactive. For complex aromatic systems like this compound, the HOMO and LUMO are typically delocalized π-orbitals extending across the pyridine (B92270) rings.

Representative Data from DFT Calculations for Polypyridine Ligands:

PropertyCalculated ValueSignificance
HOMO Energy-6.1 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy-1.9 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.2 eVIndicates electronic stability and influences optical properties.
Dipole Moment1.5 DProvides insight into the molecule's polarity.

Note: The data in this table is representative of values obtained for similar complex pyridine-based ligands and is intended to be illustrative.

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Processes

Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its vast conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. This is crucial for understanding how the ligand might adapt its conformation to bind to a metal center or to participate in self-assembly processes.

In the context of self-assembly, MD simulations can model how multiple this compound molecules interact with each other and with solvent molecules to form larger, ordered structures. These simulations can predict the formation of aggregates, nanotubes, or other supramolecular architectures, driven by non-covalent interactions such as π-π stacking and van der Waals forces. The insights gained from these simulations are invaluable for the rational design of new materials with desired structural and functional properties. For instance, simulations can help understand the cooperative nature of self-assembly in similar pyridine-diimine macrocycles. nih.govresearchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, TD-DFT can calculate the electronic transitions that give rise to its ultraviolet-visible (UV-Vis) absorption spectrum. mdpi.comresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the intensities of these transitions, which can then be compared with experimental spectra to confirm the molecule's identity and purity. mdpi.com

Furthermore, computational methods can be used to predict other spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). By correlating these predicted spectra with experimental data, a more complete and accurate picture of the molecule's structure and electronic properties can be obtained. Discrepancies between predicted and experimental spectra can also point to specific environmental effects or conformational changes that are not accounted for in the computational model.

Illustrative TD-DFT Predicted Electronic Transitions for a Polypyridine Ligand:

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength
HOMO -> LUMO3.104000.85
HOMO-1 -> LUMO3.543500.12
HOMO -> LUMO+13.873200.05

Note: This table presents hypothetical data to illustrate the type of information generated from TD-DFT calculations for similar aromatic ligands.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful avenue to investigate the step-by-step mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or its participation in catalytic cycles, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and transition states.

By calculating the energies of these species, a reaction energy profile can be constructed, which reveals the activation energies for each step of the reaction. This information is critical for understanding the reaction kinetics and for identifying the rate-determining step. For example, in metal-catalyzed reactions, computational studies can elucidate the role of the ligand in stabilizing intermediates and lowering the activation barriers of key steps, such as oxidative addition or reductive elimination. While specific studies on this exact molecule are not prevalent, the methodologies have been applied to understand reactions of simpler pyridine derivatives. researchgate.net

Ligand-Metal Interaction Modeling and Bonding Analysis

The ability of this compound to act as a ligand and coordinate to metal ions is one of its most important chemical properties. Computational modeling is an indispensable tool for studying these ligand-metal interactions. DFT calculations can be used to predict the geometry of the resulting metal complexes, the strength of the metal-ligand bonds, and the effect of coordination on the electronic structure of both the ligand and the metal.

Various bonding analysis techniques, such as the Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM), can be employed to provide a detailed description of the nature of the metal-ligand bonds. These analyses can quantify the extent of covalent and electrostatic contributions to the bonding and can reveal the presence of any non-conventional interactions. Understanding these details is crucial for designing new metal complexes with specific catalytic, photophysical, or magnetic properties. The coordination chemistry of similar tridentate pyridine-based ligands has been extensively studied, providing a framework for understanding the potential interactions of this compound. wikipedia.org

Future Research Directions and Outlook

Development of Novel Synthetic Strategies for Enhanced Ligand Diversity

Future research will likely focus on developing more efficient and versatile synthetic routes to generate a wider array of 2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine derivatives. While established methods for polypyridyl ligand synthesis, such as the Kröhnke reaction, provide a solid foundation, the development of novel strategies is crucial for accessing ligands with tailored electronic and steric properties. royalsocietypublishing.org

One promising direction is the application of Diversity-Oriented Synthesis (DOS) . This approach aims to efficiently create collections of structurally diverse molecules, which could be applied to generate libraries of this compound analogues with varied substituents on the pyridine (B92270) rings. nih.govnih.gov Such libraries would be invaluable for high-throughput screening of properties and applications.

Furthermore, the development of synthetic methods to introduce functional groups at specific positions on the pyridine rings will be a key area of focus. This includes the incorporation of electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the resulting metal complexes. rsc.org Advanced cross-coupling reactions, such as Stille and Sonogashira couplings, which have been used for other polypyridyl systems, could be adapted for this purpose. acs.org The synthesis of asymmetric derivatives, where the two outer pyridine units are not identical, represents another important frontier, as this can lead to metal complexes with unique coordination geometries and reactivities. nih.gov

Synthetic StrategyPotential for Ligand DiversityKey Advantages
Kröhnke Reaction High yields for a variety of substituted aryl aldehydes. royalsocietypublishing.orgSimple, effective, and well-established for terpyridine synthesis. royalsocietypublishing.org
Stille Coupling Allows for the introduction of a wide range of functional groups. acs.orgVersatile for carbon-carbon bond formation. acs.org
Sonogashira Coupling Useful for creating ligands with extended π-systems. acs.orgEffective for coupling terminal alkynes with aryl or vinyl halides. acs.org
Friedländer Condensation Can be used to construct the pyridine rings with embedded functionality. acs.orgA classic method for quinoline (B57606) and pyridine synthesis. acs.org
Diversity-Oriented Synthesis (DOS) Enables the rapid generation of large libraries of diverse ligand analogues. nih.govHigh efficiency in exploring chemical space. nih.gov

Exploration of New Metal Combinations and Coordination Architectures

The multidentate nature of this compound allows for the formation of complexes with a wide range of metal ions. While complexes with common transition metals are expected, future research will likely explore coordination with less common metals, including lanthanides and actinides, to investigate their unique photophysical and magnetic properties. The synthesis of heterometallic complexes, containing two or more different metal ions, is another exciting avenue that could lead to materials with cooperative effects and novel functionalities.

The exploration of unconventional coordination architectures is also a key future direction. This includes the formation of coordination polymers and metal-organic frameworks (MOFs), where the ligand bridges multiple metal centers to create extended one-, two-, or three-dimensional structures. The rigidity and defined geometry of the this compound backbone make it an excellent candidate for the rational design of such materials with controlled porosity and dimensionality.

Advanced Functional Material Design Based on Supramolecular Assembly

The ability of this compound and its metal complexes to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes it a prime candidate for the construction of advanced functional materials through supramolecular assembly. Future research will focus on designing and synthesizing derivatives with specific recognition sites to direct the self-assembly process and create well-defined supramolecular architectures like metallogels, liquid crystals, and molecular cages.

These supramolecular materials could find applications in areas such as sensing, drug delivery, and molecular electronics. For instance, the incorporation of photo-responsive or redox-active units into the ligand framework could lead to materials that can be switched between different states by external stimuli, opening the door to the development of "smart" materials.

Expanding Catalytic Applications into Emerging Fields

Metal complexes of polypyridyl ligands are well-known for their catalytic activity in a variety of organic transformations. A significant future direction for complexes of this compound is the expansion of their catalytic applications into emerging and environmentally important fields. This includes areas such as artificial photosynthesis, where the complexes could act as photosensitizers for light-driven water splitting or CO₂ reduction.

Another promising area is the development of catalysts for green chemistry applications, such as the activation of small molecules (e.g., O₂, H₂, CH₄) and the development of more efficient and selective oxidation and reduction catalysts. The ability to tune the steric and electronic properties of the ligand through synthetic modification will be crucial for optimizing the performance of these catalysts for specific reactions.

Integration of Theoretical and Experimental Methodologies for Predictive Design

To accelerate the discovery of new materials and catalysts based on this compound, a stronger integration of theoretical and experimental approaches will be essential. Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic structure, spectroscopic properties, and reactivity of new ligand derivatives and their metal complexes before they are synthesized in the lab. conicet.gov.ar

This predictive capability will allow researchers to screen large numbers of virtual compounds and identify the most promising candidates for experimental investigation. This synergistic approach will not only save time and resources but also provide a deeper fundamental understanding of the structure-property relationships that govern the behavior of these systems. Theoretical studies can also help in elucidating reaction mechanisms for catalytic processes, which is crucial for the rational design of more efficient catalysts.

Interdisciplinary Research with Related Fields (e.g., Analytical Chemistry, Materials Science)

The unique properties of this compound and its metal complexes make them highly attractive for interdisciplinary research. In analytical chemistry, the strong luminescence often observed in the metal complexes of polypyridyl ligands could be harnessed for the development of highly sensitive and selective sensors for ions and small molecules.

In materials science, the incorporation of these complexes into polymers or onto surfaces could lead to the development of new functional materials with applications in light-emitting diodes (LEDs), photovoltaic devices, and nonlinear optics. Collaborative efforts between synthetic chemists, physicists, and materials scientists will be key to fully realizing the potential of this versatile ligand in a wide range of technological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine, and how can purity be ensured?

  • Methodology : A common approach involves ultrasound-promoted synthesis (e.g., reacting 2,6-bis(bromoacetyl)pyridine with substituted salicylaldehydes in acetonitrile with K₂CO₃ and PEG-400 at 70°C for 5 hours). Post-reaction, crystallization from 1,4-dioxane improves purity . For bipyridine derivatives, phosphorylation of hydroxylmethyl intermediates using (cyanoethyloxy)bis(N,N-diisopropylamino)phosphine ensures controlled functionalization .
  • Purity Validation : Use HPLC with UV detection (λ = 254 nm) and confirm structural integrity via 1H^1H/13C^{13}C NMR and LC-TOF mass spectrometry .

Q. Which techniques are most reliable for structural characterization of this compound?

  • X-Ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Ensure high-resolution data (R-factor < 5%) and validate hydrogen bonding/π-stacking interactions using Mercury visualization tools .
  • Spectroscopic Methods : Compare experimental 1H^1H NMR chemical shifts (e.g., aromatic protons at δ 7.8–8.5 ppm) with DFT-calculated values to resolve ambiguities in tautomeric forms .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods) and skin contact (LD₅₀ oral: 300 mg/kg in rats). In case of exposure, rinse eyes with water for 15 minutes and seek medical attention for respiratory distress .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what electronic properties govern its behavior?

  • Coordination Modes : The ligand binds Ga(III) and Al(III) via its pyridyl N-atoms, forming octahedral complexes. Compare with bis(imino)pyridine (DIMPY) to assess steric/electronic differences: G-BZIMPY ligands are more electron-rich, enabling stronger metal-ligand charge transfer (MLCT) .
  • Electrochemical Analysis : Cyclic voltammetry in CH₃CN shows reversible redox peaks at –1.2 V (Fe²⁺/Fe³⁺) for Fe(CO)₄ adducts .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Case Study : If NMR suggests planar geometry but X-ray shows torsional strain, perform DFT geometry optimization (B3LYP/6-31G*) to identify energy minima. Cross-validate with IR spectroscopy (C=N stretches at 1600–1650 cm⁻¹) .
  • Dynamic Effects : Variable-temperature NMR can detect fluxional behavior (e.g., ligand rotation) that static crystallography misses .

Q. How can this compound be functionalized for sensor applications?

  • Aniline Detection : Modify the ligand with benzimidazole groups to enhance π-π stacking with aromatic analytes. Monitor emission quenching at λ = 450 nm (excitation at 350 nm) with a detection limit of 0.1 ppm .
  • Selectivity Testing : Compete with structurally similar amines (e.g., toluene, phenol) in acetonitrile:water (9:1) to confirm specificity .

Q. What computational methods predict the ligand’s binding affinity for rare-earth metals?

  • DFT Workflow : Use Gaussian 16 with M06-2X/def2-TZVP to calculate Gibbs free energy of complexation. Compare natural bond orbital (NBO) charges to identify electron-deficient metal centers (e.g., La³⁺) with high affinity .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. H₂O) using AMBER to model ligand flexibility during binding .

Key Challenges and Solutions

  • Synthetic Yield Variability : Ultrasonic agitation reduces reaction time from 24 hours to 5 hours but may cause side products. Optimize PEG-400 concentration (15 mmol) to stabilize intermediates .
  • Crystallization Difficulties : Add 1% ethyl acetate to 1,4-dioxane to nucleate crystals faster .

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2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.